molecular formula C10H12N4O3S B6606562 4-{7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl}morpholine CAS No. 2138263-63-3

4-{7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl}morpholine

Cat. No.: B6606562
CAS No.: 2138263-63-3
M. Wt: 268.29 g/mol
InChI Key: QBOAQBDPEWYKJP-UHFFFAOYSA-N
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Description

4-{7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl}morpholine is a heterocyclic compound that features a fused pyrrole and pyrimidine ring system.

Preparation Methods

The synthesis of 4-{7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl}morpholine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolo[2,3-d]pyrimidine core, followed by sulfonylation and subsequent morpholine attachment. The reaction conditions often require precise control to ensure high yields and purity . Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

4-{7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl}morpholine undergoes various chemical reactions, including:

Scientific Research Applications

4-{7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl}morpholine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-{7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl}morpholine involves its interaction with molecular targets such as kinases. By binding to the active site of these enzymes, it can inhibit their activity, thereby modulating signaling pathways involved in cell proliferation and survival. This makes it a promising candidate for anticancer therapies .

Comparison with Similar Compounds

4-{7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl}morpholine is unique due to its specific sulfonyl and morpholine substitutions, which confer distinct chemical properties and biological activities. Similar compounds include:

These compounds share the pyrrolo[2,3-d]pyrimidine core but differ in their functional groups, leading to variations in their chemical reactivity and biological applications.

Properties

IUPAC Name

4-(7H-pyrrolo[2,3-d]pyrimidin-5-ylsulfonyl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O3S/c15-18(16,14-1-3-17-4-2-14)9-6-12-10-8(9)5-11-7-13-10/h5-7H,1-4H2,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBOAQBDPEWYKJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CNC3=NC=NC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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